![molecular formula C7H2Cl3N3 B6166835 2,4,6-trichloropyrido[3,4-d]pyrimidine CAS No. 2143878-49-1](/img/structure/B6166835.png)

2,4,6-trichloropyrido[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

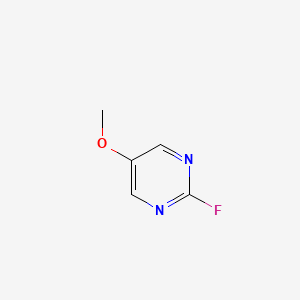

2,4,6-Trichloropyrido[3,4-d]pyrimidine is a chemical compound with the molecular formula C7H2Cl3N3 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, has been a subject of research. Various methods for the synthesis of pyrimidines are described in the literature . For instance, one process for the preparation of 2,4,6-trichloropyrimidine involves reacting barbituric acid with phosphorus oxychloride in the presence or absence of a catalyst .Molecular Structure Analysis

The molecular structure of 2,4,6-trichloropyrido[3,4-d]pyrimidine is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight of this compound is 183.423 Da .Chemical Reactions Analysis

Pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, can undergo various chemical reactions. For instance, sequential nucleophilic substitutions of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine have been investigated for the rational synthesis of 2,4,6,8-tetrasubstituted pyrimido[5,4-d]pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trichloropyrido[3,4-d]pyrimidine include a molecular weight of 183.423 Da and a monoisotopic mass of 181.920532 Da .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

Substituted pyrimidines, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, have been studied for their potential use as nonlinear optical materials. These materials are important for various applications such as optical switching and modulation due to their ability to change their refractive index in response to an applied electric field .

Organic Electronics

Pyrimidine derivatives are also being explored for their applications in organic electronics. They can be used in the development of sensors and other electronic materials due to their favorable electronic properties .

Anticancer Activity

Some pyrimidine derivatives have shown efficacy against various cancerous cell lines, suggesting that 2,4,6-trichloropyrido[3,4-d]pyrimidine could potentially be evaluated for anticancer activities as well .

Pharmacological Effects

Pyrimidine compounds display a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. These properties make them valuable in pharmaceutical research and drug development .

Chemical Synthesis

2,4,6-Trichloropyrido[3,4-d]pyrimidine is used as a chemical intermediate in the synthesis of more complex molecules. Its trichloro groups make it a reactive compound suitable for various chemical transformations .

Structural Elucidation

This compound is also used in structural elucidation studies where its NMR spectroscopic data is valuable for determining the structure of more complex molecules .

Wirkmechanismus

Target of Action

The primary target of 2,4,6-Trichloropyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

2,4,6-Trichloropyrido[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 by 2,4,6-Trichloropyrido[3,4-d]pyrimidine affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase and the progression of the S phase . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .

Result of Action

The primary result of 2,4,6-Trichloropyrido[3,4-d]pyrimidine’s action is the inhibition of cell proliferation . By inhibiting CDK2, the compound induces cell cycle arrest, preventing the cells from dividing and proliferating . This effect is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic of the disease .

Safety and Hazards

While specific safety and hazard information for 2,4,6-trichloropyrido[3,4-d]pyrimidine is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Zukünftige Richtungen

Research on pyrimidine derivatives, including 2,4,6-trichloropyrido[3,4-d]pyrimidine, continues to be a promising area in medicinal chemistry. These compounds have shown a broad spectrum of biological activities, and future research may focus on developing new pyrimidines as anti-inflammatory agents or as protein kinase inhibitors for cancer treatment .

Eigenschaften

IUPAC Name |

2,4,6-trichloropyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3N3/c8-5-1-3-4(2-11-5)12-7(10)13-6(3)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLOEVRFKDKTKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)N=C(N=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trichloropyrido[3,4-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.